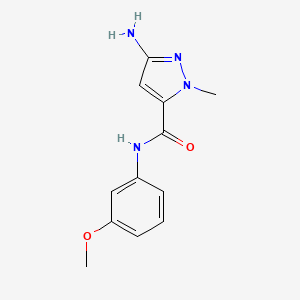
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide , also known by its chemical formula C14H14N2O2 , is a compound with intriguing properties. It falls within the class of benzamides and exhibits a unique molecular structure.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry reactions. Researchers have explored various synthetic routes to obtain it. One common method involves the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the pyrazole ring. Detailed studies on reaction conditions, reagents, and yields are essential for optimizing the synthesis process.
Molecular Structure Analysis
The molecular structure of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide reveals fascinating features. The compound consists of a pyrazole ring fused with a benzene ring, where the amino group and the methoxyphenyl substituent play crucial roles. Analyzing bond angles, torsion angles, and intermolecular interactions provides insights into its stability and reactivity.
Chemical Reactions Analysis
Understanding the reactivity of this compound is vital. It can participate in various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Investigating its behavior under different reaction conditions sheds light on its versatility and potential applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigating the melting point provides information about its purity and crystallinity.
- Solubility : Understanding its solubility in different solvents aids in formulation and delivery.
- Color and Odor : Describing its appearance and odor contributes to its characterization.
- Chemical Properties :
- Acid-Base Behavior : Determining whether it acts as an acid or base is essential.
- Stability : Assessing its stability under various conditions (e.g., pH, temperature) guides storage and handling.
Safety And Hazards
Safety considerations are paramount:
- Toxicity : Investigate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Proper handling, storage, and disposal protocols are crucial.
- Environmental Impact : Assess its impact on the environment.
Future Directions
Researchers should explore the following:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory).
- Structure-Activity Relationship (SAR) : Systematically modify its structure to optimize properties.
- Formulation : Develop suitable formulations for administration (e.g., oral, injectable).
- Clinical Trials : Evaluate its efficacy and safety in clinical settings.
properties
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-10(7-11(13)15-16)12(17)14-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGUAZFDOFUZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2586670.png)

![N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2586674.png)

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2586676.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(benzofuran-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2586681.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2586682.png)


![dimethyl 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2586686.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)
![4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2586688.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2586691.png)